molecular formula C8H13I B1523369 2-(Iodomethyl)bicyclo[2.2.1]heptane CAS No. 858018-16-3

2-(Iodomethyl)bicyclo[2.2.1]heptane

Cat. No. B1523369
M. Wt: 236.09 g/mol
InChI Key: CVFNHQHHCQFJDT-UHFFFAOYSA-N
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Description

“2-(Iodomethyl)bicyclo[2.2.1]heptane” is a derivative of norbornane, also known as bicyclo[2.2.1]heptane . Norbornane is an organic compound and a saturated hydrocarbon with the chemical formula C7H12 . The carbon skeleton of norbornane is derived from a cyclohexane ring with a methylene bridge in the 1,4- position, making it a bridged bicyclic compound .


Synthesis Analysis

The synthesis of norbornane derivatives, such as “2-(Iodomethyl)bicyclo[2.2.1]heptane”, is a topic of ongoing research. One approach involves an organocatalytic formal [4 + 2] cycloaddition reaction . This method allows for rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates from simple starting materials under mild and operationally simple conditions .


Molecular Structure Analysis

The molecular structure of “2-(Iodomethyl)bicyclo[2.2.1]heptane” is based on the bicyclo[2.2.1]heptane scaffold, which is a privileged molecular structure embedded in numerous compounds with various functions . The molecular formula of “2-(Iodomethyl)bicyclo[2.2.1]heptane” is C8H13I .

Scientific Research Applications

Chemical Synthesis and Derivatives

  • The product from the action of methylmagnesium iodide on bicyclo[2.2.1]heptane-2,5-dione leads to derivatives such as 1,4-dimethylbicyclo[2.2.1]heptane-2-exo-5-endo-diol, indicating the potential for creating complex chemical structures from simpler bicyclic compounds (Yates & Lynch, 1965).

Crystallography and Molecular Structure

  • Studies on bicyclo[2.2.1]heptane derivatives demonstrate their rigid nature and their potential for forming distinct molecular structures with different substituents, which is essential for designing specific molecular configurations (Clegg et al., 1995).

Computational Chemistry

  • Ab initio molecular orbital calculations on derivatives like bicyclo[2.2.1]hept-2-ene provide insights into the structural and electronic properties of these molecules, which is valuable for computational chemistry and the design of new materials (Carrupt & Vogel, 1985).

Materials Science

  • Bicyclo[2.2.1]heptane derivatives have been explored for their potential use in materials science, such as in the development of polyimides with unique properties like high solubility and thermal stability, which are crucial for advanced material applications (Yamada et al., 1993).

Organic Chemistry and Catalysis

  • The bicyclo[2.2.1]heptane framework is used to create a variety of compounds with specific stereochemistry, illustrating its significance in organic synthesis and catalysis (Bailey et al., 1992).

Reaction Mechanisms and Configurations

  • Research on bicyclo[2.2.1]heptane derivatives contributes to understanding reaction mechanisms, stereochemistry, and configurational changes in organic compounds, which is essential for designing specific chemical reactions (Kricka & Vernon, 1974).

Future Directions

The future directions for the study of “2-(Iodomethyl)bicyclo[2.2.1]heptane” and similar compounds could involve further exploration of their synthesis, reactions, and potential applications. The development of enantioselective approaches to functionalized bicyclo[2.2.1]heptanes is critical for target-oriented and diversity-oriented syntheses of related biologically significant molecules, and therefore it is highly desirable for relevant drug discovery .

properties

IUPAC Name

2-(iodomethyl)bicyclo[2.2.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13I/c9-5-8-4-6-1-2-7(8)3-6/h6-8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVFNHQHHCQFJDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50704420
Record name 2-(Iodomethyl)bicyclo[2.2.1]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50704420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Iodomethyl)bicyclo[2.2.1]heptane

CAS RN

858018-16-3
Record name 2-(Iodomethyl)bicyclo[2.2.1]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50704420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Iodomethyl)bicyclo[2.2.1]heptane
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Citations

For This Compound
1
Citations
D Stamberga - 2017 - dspace.lu.lv
Aliciklisko α-aminoskābju sintēze. Stamberga D., zinātniskie vadītāji Dr.chem. Kauss V. un Dr.h.chem., prof. Zicmanis A. Maģistra darbs, 52 lappuses, 36 attēli, 4 tabulas, 48 literatūras …
Number of citations: 0 dspace.lu.lv

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